molecular formula C16H20N2O3S B2893850 5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide CAS No. 898654-25-6

5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide

Cat. No.: B2893850
CAS No.: 898654-25-6
M. Wt: 320.41
InChI Key: SRNUQORMNZLVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

A series of compounds, including sulfonamide derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds exhibit dual inhibitory activity against prostaglandin and leukotriene synthesis, showing comparable anti-inflammatory activities to traditional NSAIDs like indomethacin, but with reduced ulcerogenic effects. This suggests the potential of sulfonamide derivatives in developing safer anti-inflammatory and analgesic agents (Ikuta et al., 1987).

Endothelin Receptor Antagonism

Bosentan, a sulfonamide derivative, has been identified as a potent and orally active nonpeptide endothelin receptor antagonist. It exhibits competitive antagonism against endothelin (ET) receptors, indicating its potential in treating clinical disorders associated with vasoconstriction. This research area explores the application of sulfonamide compounds in cardiovascular diseases and their role in vasodilation and blood pressure regulation (Clozel et al., 1994).

Catalysis and Oxidation Reactions

Sulfonamide-substituted compounds, such as certain iron phthalocyanines, have shown remarkable stability under oxidative conditions and have been utilized in the oxidation of olefins. These compounds demonstrate the potential of sulfonamide derivatives in catalytic applications, specifically in facilitating selective oxidation reactions that are crucial in organic synthesis (Işci et al., 2014).

Antitumor Activities

Research into sulfonamide-focused libraries has identified compounds exhibiting potent cell cycle inhibition properties, with some progressing to clinical trials for their antitumor effects. These findings underscore the therapeutic potential of sulfonamide derivatives in oncology, particularly in developing novel antiproliferative agents targeting specific phases of the cell cycle (Owa et al., 2002).

Mechanism of Action

Target of Action

The primary targets of 5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide are currently unknown. This compound is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Mode of Action

It is known that it was accessed via an innovative hydroamination method

Biochemical Pathways

The tert-butyl group is known to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and should be stored at 2-8°c .

Result of Action

As a chemically differentiated building block, it is used in the preparation of drug candidates containing hindered amine motifs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature can affect its stability . Furthermore, the compound’s bioavailability and efficacy can be influenced by factors such as pH, presence of other compounds, and specific conditions within the body.

Properties

IUPAC Name

5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-16(2,3)12-7-8-14(21-4)15(10-12)22(19,20)18-13-6-5-9-17-11-13/h5-11,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNUQORMNZLVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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